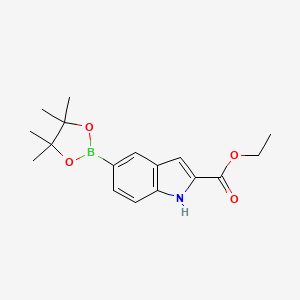

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate

Overview

Description

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is a boronic ester derivative of indole. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate typically involves the borylation of an indole derivative. A common method includes the reaction of 5-bromo-1H-indole-2-carboxylate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and improve environmental sustainability.

Types of Reactions:

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.

Reduction: Reduction reactions can convert the ester group to an alcohol or an aldehyde.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products:

Oxidation: Corresponding alcohols.

Reduction: Alcohols or aldehydes.

Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is widely used in:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the development of fluorescent probes and bioactive compounds.

Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and oncological pathways.

Industry: In the production of advanced materials and polymers with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds. The indole moiety can interact with various biological targets, influencing pathways related to cell signaling and gene expression.

Comparison with Similar Compounds

5-Bromo-1H-indole-2-carboxylate: A precursor in the synthesis of the target compound.

Bis(pinacolato)diboron: A reagent used in the borylation process.

Other boronic esters: Such as phenylboronic acid pinacol ester, which also participate in Suzuki-Miyaura reactions.

Uniqueness: Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is unique due to its specific combination of an indole core and a boronic ester group. This combination allows for versatile reactivity in organic synthesis and potential biological activity, making it a valuable compound in both research and industrial applications.

Biological Activity

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

The compound has the following molecular characteristics:

- Molecular Formula : C17H22BNO4

- Molecular Weight : 306.17 g/mol

- CAS Number : 21111505

The presence of a boron atom in its structure may confer unique reactivity and biological interactions, particularly in targeting specific biomolecules.

This compound functions primarily through its interactions with various biological pathways. Preliminary studies suggest that it may act as a prodrug or an inhibitor of specific enzymes involved in cancer pathways.

Key Mechanisms Include :

- Inhibition of Kinases : The compound may inhibit tyrosine kinases which are crucial in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : It has been observed to influence ROS levels within cells, potentially enhancing its cytotoxic effects on malignant cells.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| H1993 | 12.5 | High ROS levels enhance activation |

| H2228 | 15.0 | Moderate sensitivity observed |

| HLF | 32.0 | Lower toxicity in non-malignant cells |

These results indicate a selective toxicity profile that could be advantageous for therapeutic applications.

Study on Antitumor Activity

A recent study investigated the antitumor effects of this compound in xenograft models of lung cancer. The compound was administered at varying doses over a period of four weeks.

Findings :

- Tumor volume was significantly reduced in treated groups compared to controls.

- Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Prodrug Development

Another research effort focused on developing prodrugs based on this compound to enhance bioavailability and reduce systemic toxicity. The prodrug exhibited improved solubility and stability in biological fluids compared to the parent compound.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in oncology. Its ability to selectively target cancer cells while sparing normal cells is particularly promising for future drug development.

Properties

IUPAC Name |

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BNO4/c1-6-21-15(20)14-10-11-9-12(7-8-13(11)19-14)18-22-16(2,3)17(4,5)23-18/h7-10,19H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNARGGMOBETDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=C3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610838 | |

| Record name | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736990-02-6 | |

| Record name | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.